

In-Silico Modeling of Methyl Indoline-6-Carboxylate Interactions: A Technical Guide

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Compound of Interest

Compound Name: *Methyl indoline-6-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico modeling of **methyl indoline-6-carboxylate** and its derivatives, focusing on their interactions with key biological targets. Due to the limited direct experimental and computational data for **methyl indoline-6-carboxylate**, this document establishes a robust in-silico workflow using closely related and well-documented analogs, specifically methyl indolinone-6-carboxylates, as a case study. These analogs have demonstrated potent activity against several angiokinases, making them a relevant starting point for understanding the potential interactions of **methyl indoline-6-carboxylate**.

Introduction to Methyl Indoline-6-Carboxylate and its Therapeutic Potential

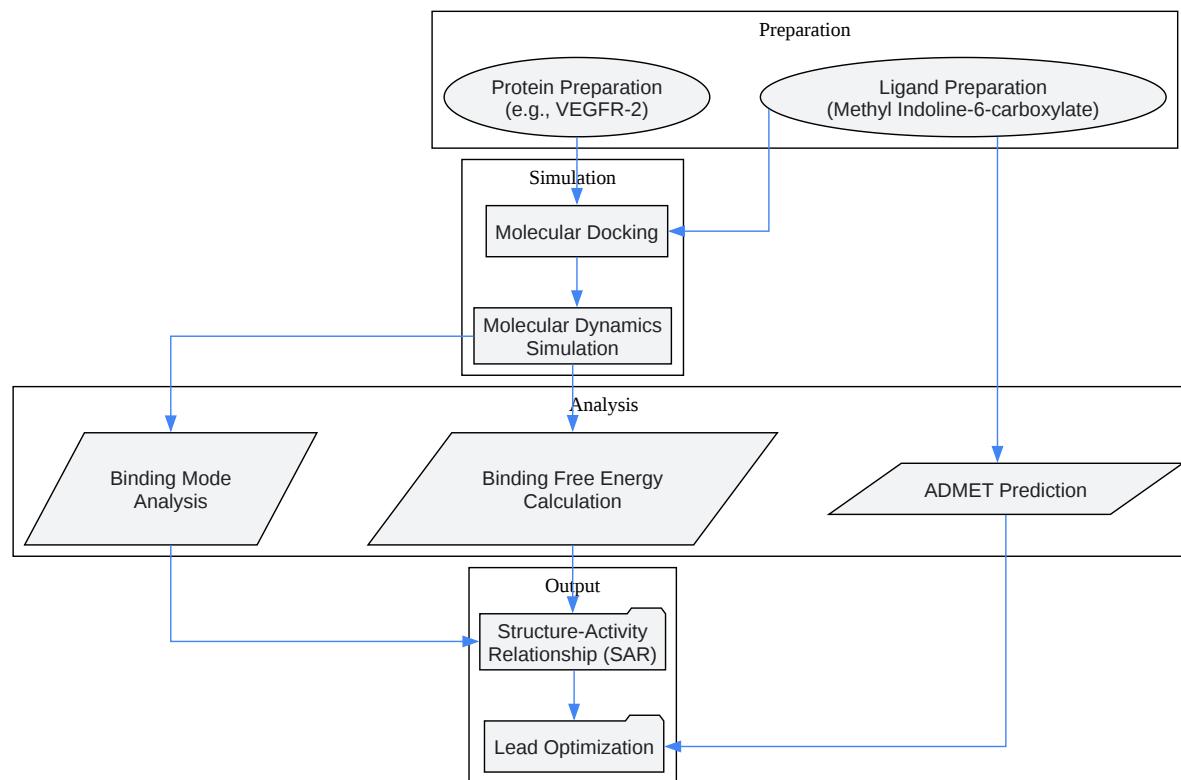
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] **Methyl indoline-6-carboxylate**, a derivative of this scaffold, holds significant potential for therapeutic applications, particularly in oncology. Structurally related compounds, such as methyl indolinone-6-carboxylates, have been identified as potent inhibitors of angiokinases, which are crucial regulators of angiogenesis—a process fundamental to tumor growth and metastasis.^[2]

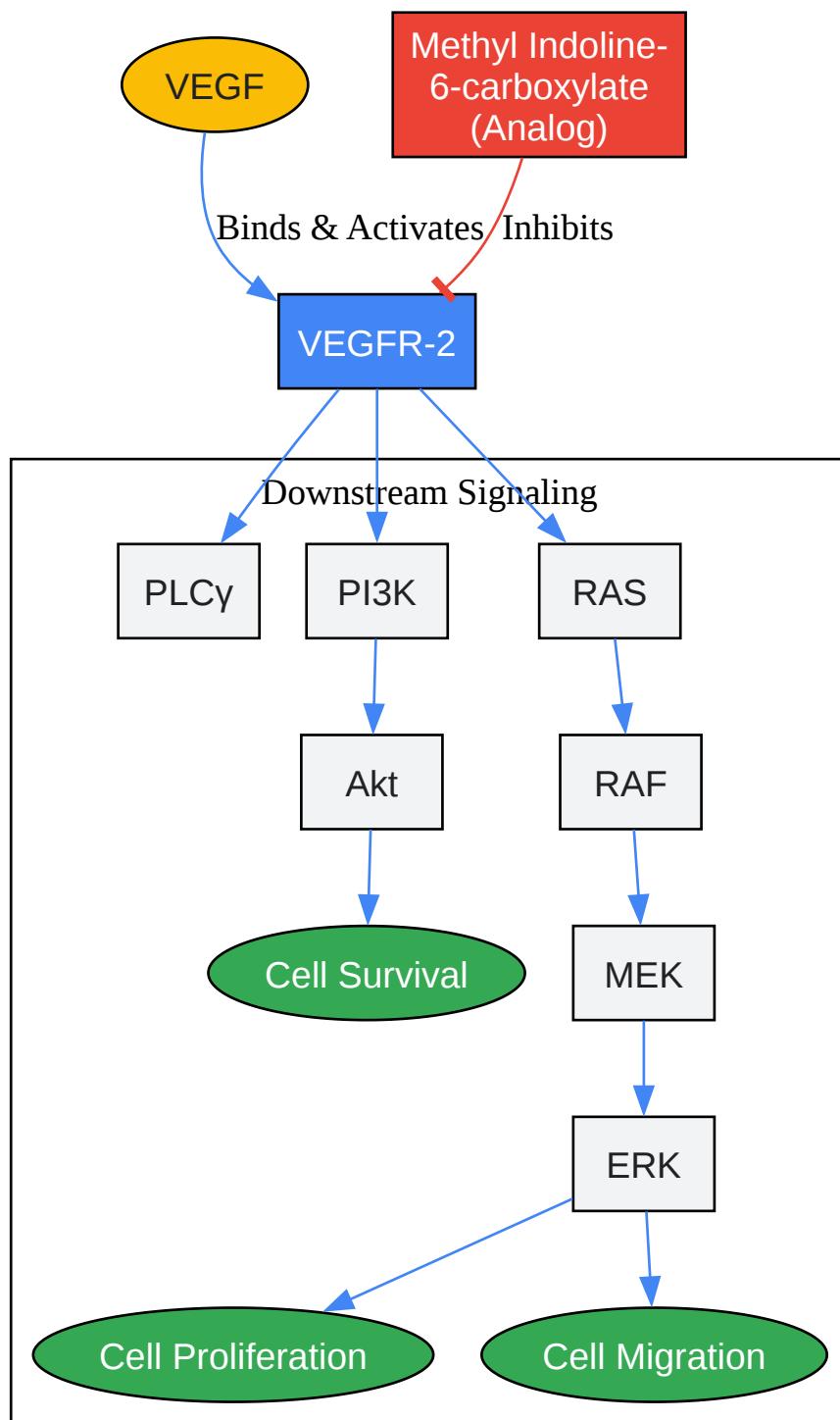
This guide will focus on the in-silico methodologies used to predict and analyze the interactions of **methyl indoline-6-carboxylate** derivatives with their putative protein targets. The primary

targets of interest are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), Platelet-Derived Growth Factor Receptor α (PDGFR α), and Platelet-Derived Growth Factor Receptor β (PDGFR β).[\[2\]](#)

In-Silico Modeling Workflow

The in-silico analysis of small molecule-protein interactions is a multi-step process that provides valuable insights into binding affinity, selectivity, and the mechanism of action. A typical workflow for modeling the interaction of **methyl indoline-6-carboxylate** with its target kinases is depicted below.



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References

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